Halofuginone Hydrobromide
Overview
Description
Halofuginone Hydrobromide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of bromine, chlorine, and a piperidyl group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Halofuginone Hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Halogens: Bromination and chlorination reactions are carried out using bromine and chlorine sources, respectively, under controlled conditions to ensure selective halogenation.
Attachment of the Piperidyl Group: The piperidyl group is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.
Final Assembly and Purification: The final compound is assembled through acylation or alkylation reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Halofuginone Hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove halogens or reduce the quinazolinone core using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of halogens could introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of Halofuginone Hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and piperidyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-chloro-3-(3-hydroxy-2-piperidyl)-4(3H)-quinazolinone: Lacks the acetonyl group but shares the quinazolinone core and halogenation pattern.
6-Chloro-3-(3-hydroxy-2-piperidyl)-4(3H)-quinazolinone: Lacks both the bromine and acetonyl groups.
7-Bromo-3-(3-hydroxy-2-piperidyl)-4(3H)-quinazolinone: Lacks the chlorine and acetonyl groups.
Uniqueness
The presence of both bromine and chlorine atoms, along with the piperidyl and acetonyl groups, makes Halofuginone Hydrobromide unique
Biological Activity
Halofuginone hydrobromide (HF) is a semisynthetic quinazolinone alkaloid derived from the plant Dichroa febrifuga. It has garnered significant attention for its diverse biological activities, particularly in the fields of oncology, immunology, and parasitology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Halofuginone exerts its biological effects through several key mechanisms:
- Inhibition of TGF-β Signaling : HF inhibits the phosphorylation of Smad3, a critical mediator in the TGF-β signaling pathway. This action prevents the transition of fibroblasts to myofibroblasts, thereby reducing fibrosis in various tissues .
- Prolyl-tRNA Synthetase Inhibition : HF specifically targets prolyl-tRNA synthetase (ProRS), which leads to amino acid starvation responses in cells. This mechanism is particularly relevant in the context of malaria and autoimmune diseases, as it disrupts the proliferation of Th17 cells and reduces inflammation .
- Induction of Apoptosis : HF has been shown to induce apoptosis in various cancer cell lines by inhibiting cell migration and matrix protein degradation. In human melanoma cells, for instance, HF promotes apoptosis through the inhibition of Smad3 phosphorylation .
Therapeutic Applications
The therapeutic potential of this compound spans multiple domains:
- Cancer Treatment : HF has demonstrated efficacy in various cancer models by inhibiting tumor growth and inducing apoptosis in malignant cells. Its ability to modulate TGF-β signaling is particularly beneficial in treating fibrotic tumors .
- Anticoccidial Activity : In veterinary medicine, halofuginone is widely used as an anticoccidial agent against Eimeria tenella in poultry. Recent studies have explored nano-encapsulation techniques to enhance its efficacy while reducing toxicity. Encapsulated HF showed improved drug delivery and reduced intestinal apoptosis caused by coccidiosis .
- Fibrosis and Autoimmune Diseases : HF's role in inhibiting fibrosis makes it a candidate for treating conditions characterized by excessive collagen deposition, such as systemic sclerosis and liver fibrosis .
Case Studies and Research Findings
Recent research highlights the multifaceted roles of this compound:
Properties
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUWEPZBTXEUMU-LIOBNPLQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016806, DTXSID601339438 | |
Record name | Halofuginone hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorobromofebrifugine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601339438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64924-67-0, 57426-42-3 | |
Record name | Halofuginone hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064924670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofuginone hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorobromofebrifugine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601339438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOFUGINONE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTC2969MV1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.